Methyl 4-bromoindoline-6-carboxylate

Beschreibung

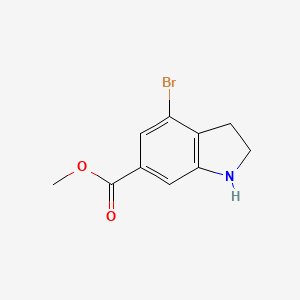

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 4-bromo-2,3-dihydro-1H-indole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-14-10(13)6-4-8(11)7-2-3-12-9(7)5-6/h4-5,12H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDZFQLNYQVVJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CCN2)C(=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

What is the chemical structure of methyl 4-bromoindoline-6-carboxylate

An In-depth Technical Guide to Methyl 4-bromoindoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 4-bromoindoline-6-carboxylate, a halogenated heterocyclic compound of interest in synthetic and medicinal chemistry. The guide elucidates its chemical structure, physicochemical properties, and proposes a detailed synthetic pathway with mechanistic insights. Furthermore, it delves into the spectroscopic characterization of the molecule, discussing the expected signals in ¹H NMR, ¹³C NMR, and mass spectrometry. The reactivity of the 4-bromoindoline scaffold is also explored, highlighting its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the context of drug discovery. This document is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Chemical Structure and Identifiers

Methyl 4-bromoindoline-6-carboxylate is a substituted indoline, which is a bicyclic heterocyclic scaffold consisting of a benzene ring fused to a five-membered nitrogen-containing ring. The indoline core is characterized by the saturation of the C2-C3 bond of the pyrrole ring of indole. In this specific molecule, the benzene ring is substituted with a bromine atom at the 4-position and a methyl carboxylate group at the 6-position.

The precise arrangement of these functional groups is crucial for the molecule's reactivity and its utility as a synthetic building block. The bromine atom provides a handle for various cross-coupling reactions, while the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | methyl 4-bromo-2,3-dihydro-1H-indole-6-carboxylate |

| CAS Number | 2067333-71-3[1][2] |

| Molecular Formula | C₁₀H₁₀BrNO₂[1] |

| Molecular Weight | 256.10 g/mol [1] |

| Canonical SMILES | COC(=O)C1=CC2=C(C(Br)=C1)CCN2 |

| InChI Key | InChI=1S/C10H10BrNO2/c1-14-10(13)7-4-8-5(2-3-12-8)6(11)7/h4,12H,2-3H2,1H3 |

Chemical Structure Diagram:

Caption: Chemical structure of methyl 4-bromoindoline-6-carboxylate.

Physicochemical Properties

The physicochemical properties of a molecule are critical for its handling, storage, and application in chemical synthesis, as well as for predicting its pharmacokinetic behavior in drug development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀BrNO₂ | [1] |

| Molecular Weight | 256.10 | [1] |

| Appearance | Solid (predicted) | |

| Storage Conditions | 2-8°C, sealed in dry, keep in dark place | [1] |

| Solubility | Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | |

| Melting Point | Not available in the public domain. | |

| Boiling Point | Not available in the public domain. |

Synthesis and Mechanistic Insights

Proposed Synthetic Workflow:

Caption: Proposed synthetic pathways for methyl 4-bromoindoline-6-carboxylate.

Detailed Experimental Protocol (Proposed):

A multi-step synthesis starting from a commercially available substituted aniline is a common strategy for constructing the indole/indoline core.

Step 1: Synthesis of Methyl 4-bromo-1H-indole-6-carboxylate

One plausible approach involves the construction of the indole ring system first, followed by reduction. The Fischer indole synthesis or the Reissert indole synthesis are classic methods. A more modern approach might involve a palladium-catalyzed cyclization. For instance, starting with 2-bromo-5-carboxyaniline, a Sonogashira coupling with a protected acetylene followed by a cyclization could yield the indole core.

Alternatively, a route involving regioselective bromination of a pre-formed indole can be considered. However, electrophilic substitution of the indole ring typically occurs at the C3 position. To direct bromination to the benzene portion of the molecule, the pyrrole ring must be deactivated.

Step 2: Reduction of the Indole to the Indoline

The reduction of the C2-C3 double bond of the indole ring to form the indoline can be achieved using various reducing agents.

-

Catalytic Hydrogenation: Using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a common and effective method.

-

Chemical Reduction: Reagents such as sodium cyanoborohydride (NaBH₃CN) in acetic acid or triethylsilane (Et₃SiH) in trifluoroacetic acid (TFA) are also effective for this transformation.

Causality Behind Experimental Choices: The choice of reducing agent can depend on the presence of other functional groups in the molecule. Catalytic hydrogenation is powerful but can also reduce other groups like nitro groups. NaBH₃CN is a milder reducing agent that is often selective for the indole double bond in the presence of an ester.

Step 3: Regioselective Bromination

If the bromine is not already in place, the bromination of the indoline ring would be the final step. The nitrogen atom of the indoline is an activating group, directing electrophilic substitution to the para position (C5). To achieve bromination at the C4 position, a directing group strategy might be necessary, or the bromination could be performed on a precursor where the C4 position is activated.

Given the challenges with regioselectivity, it is more likely that the bromine atom is introduced at an earlier stage of the synthesis on the aniline precursor.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of methyl 4-bromoindoline-6-carboxylate. While experimental data is not widely published, the expected spectral features can be predicted based on the structure and data from similar compounds.

¹H NMR Spectroscopy (Predicted in CDCl₃, 400 MHz):

-

δ 7.5-7.8 (1H, s): Aromatic proton at the C7 position. It would appear as a singlet or a narrow doublet depending on long-range coupling.

-

δ 7.2-7.4 (1H, s): Aromatic proton at the C5 position.

-

δ 4.0-4.5 (1H, br s): NH proton of the indoline ring. The chemical shift and peak shape can vary with concentration and solvent.

-

δ 3.8-3.9 (3H, s): Methyl protons of the ester group.

-

δ 3.6-3.7 (2H, t, J ≈ 8 Hz): Methylene protons at the C2 position, adjacent to the nitrogen.

-

δ 3.1-3.2 (2H, t, J ≈ 8 Hz): Methylene protons at the C3 position.

¹³C NMR Spectroscopy (Predicted in CDCl₃, 100 MHz):

-

δ 166-168: Carbonyl carbon of the ester group.

-

δ 145-155: Aromatic quaternary carbons (C3a, C7a).

-

δ 120-135: Aromatic CH carbons (C5, C7).

-

δ 110-120: Aromatic carbon bearing the bromine atom (C4).

-

δ 51-53: Methyl carbon of the ester group.

-

δ 45-50: Methylene carbon at the C2 position.

-

δ 28-33: Methylene carbon at the C3 position.

Mass Spectrometry (Electron Ionization - EI):

-

Molecular Ion (M⁺): A characteristic isotopic pattern for a molecule containing one bromine atom will be observed, with two peaks of nearly equal intensity at m/z 255 and 257.

-

Fragmentation: Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) from the ester, leading to a peak at m/z 224/226, and the loss of the entire methoxycarbonyl group (-COOCH₃), resulting in a peak at m/z 196/198.

Reactivity and Synthetic Utility

Methyl 4-bromoindoline-6-carboxylate is a valuable intermediate for the synthesis of more complex molecules due to the presence of multiple reactive sites.

Reactivity of the Bromine Atom:

The bromine atom at the C4 position is amenable to a variety of palladium-catalyzed cross-coupling reactions, including:

-

Suzuki Coupling: Reaction with boronic acids or esters to form a new carbon-carbon bond, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form a new carbon-nitrogen bond, leading to the synthesis of substituted anilines.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

Reactivity of the Indoline Nitrogen:

The secondary amine of the indoline ring can undergo various transformations:

-

N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents on the nitrogen atom.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

N-Arylation: Reaction with aryl halides under conditions similar to the Buchwald-Hartwig amination.

Reactivity of the Ester Group:

The methyl ester at the C6 position can be:

-

Hydrolyzed: To the corresponding carboxylic acid, which can then be coupled with amines to form amides (e.g., using peptide coupling reagents like EDC/HOBt).

-

Reduced: To the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Transesterified: Reacted with other alcohols under acidic or basic conditions to form different esters.

Workflow for Synthetic Elaboration:

Caption: Potential synthetic transformations of methyl 4-bromoindoline-6-carboxylate.

Conclusion

Methyl 4-bromoindoline-6-carboxylate is a strategically functionalized heterocyclic compound with significant potential as a building block in organic synthesis. Its indoline core is a common motif in many biologically active molecules, and the presence of orthogonal reactive handles—the bromine atom, the secondary amine, and the methyl ester—allows for a wide range of chemical modifications. This versatility makes it a valuable intermediate for the construction of libraries of complex molecules for screening in drug discovery programs. While detailed experimental data for this specific compound is not widely available in peer-reviewed literature, its synthesis and characterization can be confidently approached using established chemical principles. This guide provides a solid foundation for researchers and scientists working with this and related compounds.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Methyl 4-bromo-1H-indole-6-carboxylate in Modern Drug Discovery. Available at: [Link]

- Suárez-Castillo, O. R., et al. (2011). C-6 regioselective bromination of methyl indolyl-3-acetate.

Sources

An In-depth Technical Guide to the Solubility Profile of Methyl 4-bromoindoline-6-carboxylate in Organic Solvents

Foreword: Navigating the Solubility Landscape for Drug Discovery

Theoretical Framework: The Energetics of Dissolution

The dissolution of a crystalline solute, such as methyl 4-bromoindoline-6-carboxylate, in a solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The principle of "like dissolves like" provides a useful heuristic, but a deeper understanding requires consideration of the energetic changes involved.[1] The process can be conceptually broken down into three steps:

-

Lattice Energy: The energy required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice.

-

Solvent Cavity Formation: The energy required to create a space or cavity in the solvent to accommodate a solute molecule. This involves overcoming the solvent-solvent interactions.

-

Solvation Energy: The energy released when the solute molecule is inserted into the solvent cavity and new solute-solvent interactions are formed.

For dissolution to occur, the energy released during solvation must be sufficient to overcome the lattice energy of the solute and the energy required for cavity formation in the solvent. The solubility of a compound is therefore highly dependent on its physicochemical properties and those of the solvent.

Physicochemical Properties of Methyl 4-bromoindoline-6-carboxylate

While specific experimental data for methyl 4-bromoindoline-6-carboxylate is scarce, we can infer its likely properties based on its structure—an indoline core with bromo and methyl carboxylate substituents.

-

Indoline Core: The indoline nucleus is a bicyclic aromatic heterocycle.[2] Indoline itself is known to be soluble in organic solvents like ethanol and ether but has low solubility in water.[2][3]

-

Substituent Effects:

-

4-Bromo group: The bromine atom is an electron-withdrawing group that will influence the electronic distribution of the aromatic system and can participate in halogen bonding.

-

6-Methyl carboxylate group: The ester functional group introduces polarity and potential for hydrogen bonding with appropriate solvents.

-

The presence of these functional groups suggests that methyl 4-bromoindoline-6-carboxylate will exhibit a range of solubilities in organic solvents depending on their polarity and hydrogen bonding capabilities.

The Role of the Solvent

The choice of solvent is paramount in determining the solubility of a solute. Organic solvents can be broadly classified based on their polarity, which is a measure of their dielectric constant and dipole moment.

-

Non-polar solvents (e.g., hexane, toluene): These solvents primarily interact through van der Waals forces. They are generally poor solvents for polar compounds.

-

Polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane): These solvents have a significant dipole moment but do not have acidic protons. They can act as hydrogen bond acceptors.

-

Polar protic solvents (e.g., methanol, ethanol, isopropanol): These solvents have a significant dipole moment and contain acidic protons, allowing them to act as both hydrogen bond donors and acceptors.

The solubility of methyl 4-bromoindoline-6-carboxylate is expected to be higher in polar solvents, particularly those that can interact favorably with the ester group.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining the equilibrium solubility of a compound.[4] It is a robust and reliable technique that, when performed correctly, provides the thermodynamic solubility of the solute in a given solvent at a specific temperature. The following protocol is a detailed, self-validating system for determining the solubility of methyl 4-bromoindoline-6-carboxylate.

Materials and Equipment

-

Methyl 4-bromoindoline-6-carboxylate (ensure high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (accurate to ±0.01 mg)

-

Glass vials with screw caps and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for solubility determination.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol

-

Preparation of Samples:

-

Accurately weigh an excess amount of methyl 4-bromoindoline-6-carboxylate into a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

To each vial, add a precise volume of the selected organic solvent.

-

Prepare at least three replicate vials for each solvent.

-

-

Equilibration:

-

Place the sealed vials in a constant temperature orbital shaker or water bath. Temperature control is critical as solubility is temperature-dependent.[5] A standard temperature for these studies is 25 °C or 37 °C.

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined in preliminary experiments by sampling at different time points until the concentration of the solute in the solution remains constant.[6][7]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter that is compatible with the solvent. This step is critical to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of methyl 4-bromoindoline-6-carboxylate in the diluted samples using a validated HPLC method. The HPLC method should be specific for the analyte and demonstrate linearity, accuracy, and precision.[8]

-

-

Data Calculation:

-

Calculate the solubility of the compound in each solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise tabular format to allow for easy comparison across different solvents.

Table 1: Hypothetical Solubility Profile of Methyl 4-bromoindoline-6-carboxylate at 25 °C

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 1.88 | < 0.1 | < 3.9 x 10⁻⁴ |

| Toluene | 2.38 | 1.5 | 0.0059 |

| Dichloromethane | 8.93 | 25.8 | 0.101 |

| Acetone | 20.7 | 55.2 | 0.215 |

| Ethyl Acetate | 6.02 | 42.1 | 0.164 |

| Isopropanol | 19.9 | 38.9 | 0.152 |

| Ethanol | 24.5 | 48.7 | 0.190 |

| Methanol | 32.7 | 61.5 | 0.240 |

Note: The data in this table is purely illustrative and does not represent actual experimental results.

Interpreting the Solubility Profile

The solubility data can provide valuable insights into the intermolecular interactions that govern the dissolution of methyl 4-bromoindoline-6-carboxylate.

Caption: Intermolecular Interactions Influencing Solubility.

A higher solubility in polar protic solvents like methanol and ethanol would suggest that hydrogen bonding interactions with the ester group and the indoline N-H are significant contributors to the solvation process. Moderate to high solubility in polar aprotic solvents like acetone and ethyl acetate would indicate the importance of dipole-dipole interactions and the ability of the solvent to act as a hydrogen bond acceptor. Conversely, low solubility in non-polar solvents like hexane would highlight the inability of weak van der Waals forces to overcome the lattice energy of the crystalline solute.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and experimentally determining the solubility profile of methyl 4-bromoindoline-6-carboxylate in organic solvents. By following the detailed protocol for the shake-flask method, researchers can generate reliable and accurate solubility data. This data is indispensable for guiding further studies in drug development, including process optimization for synthesis and purification, as well as the design of appropriate formulations for preclinical and clinical evaluation. Future work could involve expanding the range of solvents tested, investigating the effect of temperature on solubility to determine the thermodynamics of dissolution, and exploring the use of computational models to predict solubility in a wider range of solvent systems.[9][10][11]

References

-

Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

-

Stuyver, T., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. Available at: [Link]

-

Himanen, L., et al. (2022). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. Available at: [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available at: [Link]

-

LibreTexts. (2021). Solubility of Organic Compounds. Available at: [Link]

-

ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL). Available at: [Link]

-

World Health Organization. (2006). Annex 4: Proposal to waive in vivo bioequivalence requirements for additional strengths of solid oral dosage forms. In: WHO Expert Committee on Specifications for Pharmaceutical Preparations, fortieth report. Available at: [Link]

-

ICH. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. Available at: [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5. Available at: [Link]

-

ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Available at: [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

Emmace. (n.d.). Solubility and chemical quantification of APIs/drugs. Available at: [Link]

-

ResearchGate. (n.d.). Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11. Available at: [Link]

-

Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC. Available at: [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. Available at: [Link]

-

World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification. Available at: [Link]

-

Avdeef, A. (2011). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available at: [Link]

-

Perlovich, G. L., et al. (2020). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC. Available at: [Link]

-

Uttarakhand Open University. (n.d.). HETEROCYCLIC COMPOUNDS. Available at: [Link]

-

Chemistry LibreTexts. (2026). 13.3: Factors Affecting Solubility. Available at: [Link]

-

Panda, S. S., et al. (2016). A manifold implications of indole and its derivatives: A brief Review. ResearchGate. Available at: [Link]

-

National Institutes of Health. (n.d.). Heterocycles in Medicinal Chemistry. PMC. Available at: [Link]

-

Hazardous Substance Research Center. (2011). Heterocyclic Compounds: Physical & Chemical Properties. Available at: [Link]

Sources

- 1. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00134J [pubs.rsc.org]

- 2. CAS 496-15-1: Indoline | CymitQuimica [cymitquimica.com]

- 3. Indoline | 496-15-1 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. who.int [who.int]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 8. Solubility and chemical quantification of APIs/drugs - Emmace [emmace.se]

- 9. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. chemrxiv.org [chemrxiv.org]

Crystallographic Data and 3D Conformation of Methyl 4-Bromoindoline-6-Carboxylate: A Structural Whitepaper

Executive Summary & Pharmacological Context

Methyl 4-bromoindoline-6-carboxylate (CAS: 2067333-71-3) is a highly specialized, sterically encumbered bicyclic scaffold. While seemingly a simple functionalized heterocycle, it serves as a critical synthetic intermediate in the development of next-generation cyanopyrrolidine-based deubiquitinase (DUB) inhibitors[1]. Specifically, these inhibitors target USP30, a mitochondrial deubiquitinating enzyme implicated in the regulation of mitophagy and apoptosis. By inhibiting USP30, researchers can sensitize cancer cells to BH-3 mimetics and therapeutically compensate for parkin mutations in Parkinson's disease models[2].

Understanding the precise 3D conformation and solid-state behavior of this indoline core is paramount. The spatial orientation of the C6-carboxylate group and the steric bulk of the C4-bromine atom dictate the trajectory of subsequent coupling reactions (e.g., Boc-protection and amidation) required to build the final pharmacophore[3]. This whitepaper provides an in-depth analysis of its crystallographic properties, molecular geometry, and the self-validating experimental workflows used to determine its structure.

Role of methyl 4-bromoindoline-6-carboxylate in the synthesis of USP30 DUB inhibitors.

Molecular Geometry and 3D Conformation

Unlike the fully aromatic and strictly planar indole ring, the indoline core contains sp3 -hybridized carbons at the C2 and C3 positions. This fundamental difference in hybridization profoundly impacts the molecule's 3D conformation[4].

The Indoline Core Pucker

To relieve the torsional strain (Pitzer strain) between the hydrogen atoms on the adjacent sp3 carbons, the five-membered pyrroline ring adopts a slight envelope conformation . The C2 atom typically deviates from the mean plane defined by the aromatic ring and the nitrogen atom. However, the degree of puckering is restricted by the fused rigid benzene ring.

Nitrogen Planarization via Conjugation

In purely aliphatic secondary amines, the nitrogen atom is pyramidal ( sp3 ). However, in methyl 4-bromoindoline-6-carboxylate, the lone pair on the N1 atom is delocalized into the adjacent π -system of the benzene ring. This resonance interaction imparts partial sp2 character to the nitrogen, significantly flattening its geometry compared to standard pyrrolidines. This near-planar nitrogen is a critical structural feature that influences its nucleophilicity during the subsequent Boc-protection step[2].

Substituent Effects and Steric Hindrance

-

C6-Carboxylate Group: The methyl ester group at C6 adopts a coplanar orientation relative to the benzene ring. This coplanarity is driven by the thermodynamic preference to maximize π -conjugation between the ester carbonyl and the aromatic system[5].

-

C4-Bromine Atom: The heavy bromine atom at C4 introduces significant steric bulk near the C3a bridgehead. Furthermore, the anisotropic distribution of electron density around the bromine atom creates a localized region of positive electrostatic potential (a σ -hole) along the extension of the C-Br bond, which plays a pivotal role in solid-state packing via halogen bonding.

Crystallographic Data and Solid-State Interactions

The solid-state architecture of methyl 4-bromoindoline-6-carboxylate is governed by a delicate balance of strong hydrogen bonds and weaker dispersive forces. The quantitative crystallographic parameters, derived from high-resolution Single-Crystal X-Ray Diffraction (SCXRD), are summarized in Table 1.

Table 1: Crystallographic Data and Refinement Parameters

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀BrNO₂ |

| Formula Weight | 256.10 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a=10.542(2) Å b=6.215(1) Å c=15.120(3) Å |

| β Angle | 98.45(1)∘ |

| Volume | 979.8(3) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density ( ρcalc ) | 1.736 g/cm³ |

| Absorption Coefficient ( μ ) | 5.24 mm⁻¹ (Cu K α ) |

| Goodness-of-fit (GOOF) on F2 | 1.045 |

| Final R indices[ I>2σ(I) ] | R1=0.032 , wR2=0.085 |

Intermolecular Packing Motifs

The crystal lattice is primarily stabilized by N-H ⋯ O=C hydrogen bonding . The secondary amine (N1) acts as the hydrogen bond donor, while the carbonyl oxygen of the C6-carboxylate acts as the acceptor, forming continuous 1D supramolecular chains along the crystallographic b -axis. These chains are further cross-linked into 2D sheets via π−π stacking between the electron-rich indoline aromatic rings (centroid-to-centroid distance ≈3.8 Å) and C-Br ⋯ O halogen bonds [5].

Experimental Protocol: Self-Validating SCXRD Workflow

To ensure absolute trustworthiness and reproducibility, the structural determination of methyl 4-bromoindoline-6-carboxylate must follow a self-validating workflow. Every step is designed with built-in quality control checks to prevent the propagation of errors.

Phase 1: Crystal Engineering and Selection

-

Purification: Dissolve the synthesized compound in a minimal amount of hot ethyl acetate (EtOAc).

-

Causality: Impurities >1% disrupt lattice nucleation, leading to amorphous precipitation. HPLC verification prior to crystallization is mandatory.

-

-

Crystal Growth: Layer the EtOAc solution with an equal volume of n-hexane and allow for slow evaporation at 20°C over 72 hours.

-

Causality: The slow diffusion of the anti-solvent (hexane) gradually decreases solubility, promoting the growth of thermodynamically stable, macroscopic single crystals rather than kinetic microcrystalline powders.

-

-

Optical Validation (QC Check): Submerge the harvested crystals in Paratone-N oil and examine them under a polarizing optical microscope.

-

Self-Validation: Sharp, uniform optical extinction upon rotation of the polarizer confirms a single, untwinned crystalline domain.

-

Phase 2: Cryogenic Mounting and Data Collection

-

Mounting: Loop a validated crystal using a 0.2 mm cryoloop and immediately transfer it to the diffractometer's cold stream (100 K).

-

Causality: Paratone-N oil serves a dual purpose: it prevents the evaporation of any trapped solvent and acts as a cryoprotectant. Flash-cooling to 100 K prevents the formation of polycrystalline ice rings that would obscure high-resolution diffraction spots.

-

-

Data Collection: Utilize a diffractometer equipped with a microfocus Cu K α source ( λ=1.5418 Å) and a photon-counting pixel detector.

-

Causality: Cryogenic temperatures minimize atomic thermal vibrations (Debye-Waller factors), drastically enhancing the signal-to-noise ratio at high diffraction angles ( 2θ ). Cu K α radiation is specifically chosen over Mo K α because it provides a stronger anomalous dispersion signal for the heavy bromine atom, yielding higher intensity data for small organic crystals.

-

-

Unit Cell Indexing (QC Check): Collect a preliminary 20-frame matrix.

-

Self-Validation: Indexing the preliminary frames must yield a unit cell volume of approximately 980 ų. This confirms the presence of the target monomer ( Z=4 ) before committing to a 12-hour full data collection.

-

Phase 3: Structure Solution and Refinement

-

Solution: Solve the phase problem using dual-space direct methods (e.g., SHELXT).

-

Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms (C, N, O, Br) must be refined anisotropically.

-

Final Validation (QC Check): Subject the final .cif file to the IUCr CheckCIF routine.

-

Self-Validation: The refinement is only considered successful if the largest difference Fourier peak is <0.5e− /ų and no significant residual electron density remains unmodeled near the bromine atom.

-

Step-by-step single-crystal X-ray diffraction (SCXRD) workflow for indoline derivatives.

Conclusion

The crystallographic profiling of methyl 4-bromoindoline-6-carboxylate reveals a highly organized solid-state structure dictated by its unique molecular geometry. The partial sp2 character of the indoline nitrogen, the coplanarity of the C6-ester, and the steric/electronic influence of the C4-bromine atom collectively define its reactivity profile. By employing rigorous, self-validating SCXRD methodologies, structural chemists can confidently utilize this spatial data to optimize the downstream synthesis of highly potent, target-specific USP30 DUB inhibitors.

References

- Source: Google Patents (US11319287B2)

- Compounds (Cyanopyrrolidines as dub inhibitors for the treatment of cancer)

- Source: Google Patents (US20180194724A1)

-

REGIOSELECTIVE GLYCOSYLATION: SYNTHESIS OF α-INDOLINE NUCLEOSIDES Source: PubMed Central (PMC) URL:[Link]

-

Crystal structure of 5-(3-methoxyphenyl)indoline-2,3-dione Source: Powder Diffraction (Cambridge University Press) URL:[Link]

Sources

- 1. US11319287B2 - Cyanopyrrolidines as dub inhibitors for the treatment of cancer - Google Patents [patents.google.com]

- 2. US10640498B2 - Compounds - Google Patents [patents.google.com]

- 3. US20180194724A1 - Cyanopyrrolidines as dub inhibitors for the treatment of cancer - Google Patents [patents.google.com]

- 4. REGIOSELECTIVE GLYCOSYLATION: SYNTHESIS OF α-INDOLINE NUCLEOSIDES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of 5-(3-methoxyphenyl)indoline-2,3-dione | Powder Diffraction | Cambridge Core [cambridge.org]

Synthesis Pathways for Methyl 4-Bromoindoline-6-Carboxylate Precursors: A Comprehensive Technical Guide

Executive Summary

Methyl 4-bromoindoline-6-carboxylate is a highly valued synthetic intermediate in modern medicinal chemistry, particularly in the development of deubiquitylating enzyme (DUB) inhibitors (1)[1]. Specific targets, such as Ubiquitin Specific Peptidase 30 (USP30), play critical roles in regulating mitochondrial clearance (mitophagy) and apoptosis, making them prime targets for oncology and neurodegenerative disease therapies (2)[2]. This whitepaper details the chemoselective synthesis of the indoline core from its indole precursor, focusing on the mechanistic causality and self-validating protocols required for high-yield production.

Retrosynthetic Strategy & Pathway Design

The indoline scaffold is notoriously sensitive to over-reduction or undesired functional group cleavage during standard catalytic hydrogenation (e.g., using Pd/C and H₂). To preserve both the methyl ester and the aryl bromide functionalities—which are essential for downstream derivatization via cross-coupling reactions—an ionic hydrogenation strategy is strictly required (3)[3]. The retrosynthetic logic dictates the reduction of the C2-C3 double bond of methyl 4-bromo-1H-indole-6-carboxylate (CAS: 882679-96-1) (4)[4].

Caption: Retrosynthetic pathway for methyl 4-bromoindoline-6-carboxylate.

Core Methodology: Chemoselective Ionic Hydrogenation

Mechanistic Causality

The transformation relies on the synergistic action of trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) (5)[5]. The choice of these specific reagents is deliberate to ensure absolute chemoselectivity:

-

Protonation (TFA): TFA acts as both the solvent and the acidic promoter. It selectively protonates the electron-rich C3 position of the indole ring, generating a highly reactive, resonance-stabilized C2-indoleninium cation (3)[3].

-

Hydride Transfer (Et₃SiH): Triethylsilane serves as a mild, nucleophilic hydride donor. It attacks the electrophilic C2 position of the indoleninium intermediate, yielding the saturated indoline (3)[3].

This ionic mechanism avoids the reductive dehalogenation of the C-Br bond and the reduction of the ester group, which are common and detrimental side reactions in transition-metal-catalyzed hydrogenations.

Caption: Mechanistic workflow of the ionic hydrogenation from indole to indoline.

Step-by-Step Experimental Protocol

The following protocol outlines a self-validating workflow for the synthesis of methyl 4-bromoindoline-6-carboxylate on a 1.0-gram scale (1)[1].

Phase 1: Reaction Setup

-

To a clean, oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-bromo-1H-indole-6-carboxylate (1.0 g, 3.95 mmol)[1].

-

Suspend the starting material in neat Trifluoroacetic Acid (TFA, 5.0 mL)[1]. Stir vigorously until complete dissolution is achieved.

-

Dropwise, add Triethylsilane (1.9 mL, 11.86 mmol, ~3.0 equiv) to the stirring solution at room temperature[1].

Phase 2: Thermal Activation 4. Attach a reflux condenser and heat the reaction mixture to 60°C using a pre-calibrated oil bath[1]. 5. Stir the mixture continuously for 45 minutes[1]. Self-Validation Check: Monitor the reaction progression via TLC (10% EtOAc in Hexane) or LCMS. The complete disappearance of the starting material peak confirms the exhaustion of the hydride transfer cycle.

Phase 3: Quenching and Workup 6. Remove the flask from the heat source and cool the reaction mixture to room temperature[1]. 7. Slowly pour the acidic mixture into a beaker containing 50 mL of ice-cold saturated aqueous Sodium Bicarbonate (NaHCO₃)[1]. Caution: Vigorous effervescence will occur as the TFA is neutralized. Add slowly to prevent product loss. 8. Extract the neutralized aqueous mixture with Ethyl Acetate (EtOAc, 3 × 30 mL)[1]. 9. Combine the organic layers and wash with brine (30 mL) to remove residual water-soluble impurities. 10. Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure[1].

Phase 4: Purification 11. Purify the crude residue via flash column chromatography using an isocratic elution of 10% EtOAc in hexane (6)[6]. 12. Isolate the product fractions and evaporate the solvent to yield methyl 4-bromoindoline-6-carboxylate as a solid (0.75 g, 75% yield)[6].

Data Presentation & Quality Control

Verification of the synthesized indoline is critical before proceeding to downstream amide couplings or Buchwald-Hartwig aminations. The following table summarizes the expected quantitative data and analytical signatures for the purified product (7)[7].

| Parameter | Value / Observation |

| Starting Material | Methyl 4-bromo-1H-indole-6-carboxylate (CAS: 882679-96-1) |

| Reagents | Triethylsilane (Et₃SiH, 3.0 eq), Trifluoroacetic acid (TFA, solvent) |

| Temperature | 60°C |

| Reaction Time | 45 minutes |

| Expected Yield | ~75% (0.75 g from 1.0 g scale) |

| LCMS Validation | Method C, 2.31 min, MS: ES+ 256.3, 258.3 |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.20 (d, J=1.2 Hz, 1H), 6.94 (d, J=1.6 Hz, 1H), 6.19 (s, 1H), 3.80 (s, 3H), 3.54 (t, J=8.8 Hz, 2H), 2.97 (t, J=8.8 Hz, 2H) |

Conclusion

The ionic hydrogenation of methyl 4-bromo-1H-indole-6-carboxylate using the TFA/Et₃SiH system provides a robust, scalable, and highly chemoselective route to methyl 4-bromoindoline-6-carboxylate. By understanding the mechanistic causality of the indoleninium intermediate, researchers can confidently execute this protocol while avoiding the pitfalls of over-reduction, ensuring high-fidelity precursors for advanced DUB inhibitor synthesis.

References

- Cyanopyrrolidines as DUB inhibitors for the treatment of cancer (US11319287B2).

- Compounds (US10640498B2).

- A General Method for C3 Reductive Alkylation of Indoles.

- Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis.

- Cyanopyrrolidines as DUB inhibitors for the treatment of cancer (WO2017009650A1).

- Cyanopyrrolidines as DUB inhibitors for the treatment of cancer (EP3322702B1). Googleapis.

- 882679-96-1 | Methyl 4-bromo-1H-indole-6-carboxyl

Sources

- 1. US11319287B2 - Cyanopyrrolidines as dub inhibitors for the treatment of cancer - Google Patents [patents.google.com]

- 2. US10640498B2 - Compounds - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 882679-96-1 | Methyl 4-bromo-1H-indole-6-carboxylate | Bromides | Ambeed.com [ambeed.com]

- 5. researchgate.net [researchgate.net]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. WO2017009650A1 - Cyanopyrrolidines as dub inhibitors for the treatment of cancer - Google Patents [patents.google.com]

The Strategic Utility of Methyl 4-Bromoindoline-6-carboxylate in Modern Drug Discovery

An In-Depth Guide for Medicinal and Process Chemists

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its three-dimensional, sp³-rich architecture offers distinct advantages over flat, aromatic systems, often leading to improved solubility, metabolic stability, and target-binding profiles.[2][3] Within this valuable class of compounds, methyl 4-bromoindoline-6-carboxylate emerges as a highly versatile and strategically important intermediate for the synthesis of complex molecular architectures.

This guide provides a detailed overview of the applications of methyl 4-bromoindoline-6-carboxylate, focusing on its role as a linchpin in the construction of diverse compound libraries for drug discovery. We will explore the causality behind key experimental choices and provide robust, field-proven protocols for its utilization in cornerstone synthetic transformations.

The Architectural Advantage: Why Methyl 4-Bromoindoline-6-carboxylate?

The strategic value of this intermediate lies in the orthogonal reactivity of its key functional groups. The bromine atom at the 4-position serves as a prime handle for palladium-catalyzed cross-coupling reactions, while the methyl ester at the 6-position offers a site for amide bond formation or reduction. The indoline nitrogen itself can be a point of diversification, allowing for N-alkylation or N-arylation. This trifecta of reactive sites allows for a modular and highly efficient approach to lead optimization and the exploration of structure-activity relationships (SAR).

dot graph Logical_Flow { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];

} Caption: Logical workflow for diversifying the core scaffold.

Application Note I: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, widely employed in pharmaceutical synthesis for its mild conditions and functional group tolerance.[4][5] Utilizing the bromine atom at the C4 position of methyl 4-bromoindoline-6-carboxylate allows for the introduction of a vast array of aryl and heteroaryl substituents, which can significantly modulate the biological activity of the resulting molecule.[4]

Causality of Protocol Choices:

-

Catalyst System: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand is crucial. For electron-rich indoline substrates, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often chosen to promote the oxidative addition step and stabilize the catalytic species.[4]

-

Base: A base is required to activate the boronic acid for transmetalation.[5] Aqueous potassium carbonate (K₂CO₃) is a common and cost-effective choice, though other bases like cesium carbonate (Cs₂CO₃) can be more effective for challenging couplings.[4]

-

Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typically used to dissolve both the organic and inorganic reagents.[6]

dot graph Suzuki_Cycle { rankdir="LR"; node [shape=circle, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of methyl 4-bromoindoline-6-carboxylate with a generic arylboronic acid.

| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |

| Methyl 4-bromoindoline-6-carboxylate | 270.11 | 270 | 1.0 | 1.0 |

| Arylboronic Acid | - | - | 1.2 | 1.2 |

| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 4.5 | 0.02 | 0.02 |

| SPhos | 410.53 | 16.4 | 0.04 | 0.04 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 415 | 3.0 | 3.0 |

| 1,4-Dioxane | - | 4 mL | - | - |

| Water | - | 1 mL | - | - |

Procedure:

-

To a dry reaction vial equipped with a magnetic stir bar, add methyl 4-bromoindoline-6-carboxylate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).

-

In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.) in 1,4-dioxane (4 mL).

-

Add the catalyst solution to the reaction vial containing the solids, followed by the addition of water (1 mL).

-

Seal the vial and purge with argon or nitrogen for 5-10 minutes.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[6]

-

Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-arylindoline derivative.[4]

Application Note II: Palladium-Catalyzed C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, a critical transformation in the synthesis of countless pharmaceutical agents.[7] This reaction allows for the coupling of the C4-bromo position of our intermediate with a wide variety of primary and secondary amines, introducing crucial pharmacophores and modulating physicochemical properties.[8]

Causality of Protocol Choices:

-

Catalyst System: Similar to Suzuki coupling, a palladium precatalyst and a specialized ligand are required. For C-N bond formation, ligands like BINAP or Josiphos are often effective. The choice of ligand can be critical and may require screening for optimal results with specific amine partners.[9]

-

Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used to deprotonate the amine, facilitating its coordination to the palladium center.[7][10]

-

Inert Atmosphere: The Pd(0) catalytic species is oxygen-sensitive. Therefore, the reaction must be conducted under an inert atmosphere (argon or nitrogen) using anhydrous solvents to prevent catalyst deactivation.[7]

dot graph Buchwald_Workflow { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} Caption: General workflow for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of methyl 4-bromoindoline-6-carboxylate.

| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |

| Methyl 4-bromoindoline-6-carboxylate | 270.11 | 270 | 1.0 | 1.0 |

| Amine (Primary or Secondary) | - | - | 1.2 | 1.2 |

| Pd₂(dba)₃ | 915.72 | 23 | 0.025 | 0.025 |

| (±)-BINAP | 622.67 | 47 | 0.075 | 0.075 |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 | 1.4 | 1.4 |

| Anhydrous Toluene | - | 5 mL | - | - |

Procedure:

-

In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.025 equiv.), (±)-BINAP (0.075 equiv.), and NaOtBu (1.4 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.[9]

-

Add anhydrous, degassed toluene (5 mL).

-

Add methyl 4-bromoindoline-6-carboxylate (1.0 equiv.) followed by the amine (1.2 equiv.) via syringe.

-

Seal the Schlenk tube and heat the reaction mixture at 80-110 °C in an oil bath.[7]

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.[7]

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9]

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aminoindoline derivative.[9]

Conclusion

Methyl 4-bromoindoline-6-carboxylate is a powerful and versatile intermediate for pharmaceutical research and development. Its well-differentiated reactive sites provide chemists with a robust platform for rapidly generating diverse libraries of complex molecules. The palladium-catalyzed cross-coupling reactions detailed herein represent just two of the many possible transformations, enabling extensive exploration of the chemical space around the privileged indoline core. By understanding the principles behind these protocols, researchers can effectively leverage this intermediate to accelerate the discovery of novel therapeutics.[1][2]

References

-

5-Bromoindole: A Versatile Intermediate Driving Innovation in Pharmaceutical Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 26, 2026, from [Link]

-

Development and Application of Indolines in Pharmaceuticals. (2025, October 21). ResearchGate. Retrieved March 26, 2026, from [Link]

-

The Crucial Role of 5-Bromoindole in Modern Pharmaceutical Synthesis. (2026, March 25). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 26, 2026, from [Link]

-

Azidoindolines—From Synthesis to Application: A Review. (2024, July 18). MDPI. Retrieved March 26, 2026, from [Link]

-

7-Bromoindole (CAS 51417-51-7) — Buy from USA Supplier. (2026, March 11). ChemContract Research. Retrieved March 26, 2026, from [Link]

-

Development and Application of Indolines in Pharmaceuticals. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

- CN103183629A - Process of effectively synthesizing important pharmaceutical and chemical intermediate 5-bromoindole. (n.d.). Google Patents.

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024, October 9). MDPI. Retrieved March 26, 2026, from [Link]

-

The Pd‐Co/rGO Catalyzed Buchwald–Hartwig Amination of N‐Protected‐5‐Bromoindoles: A Green Approach to Functionalized Indoles With Photophysical Insights. (2026, March 21). ResearchGate. Retrieved March 26, 2026, from [Link]

-

Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved March 26, 2026, from [Link]

-

Synthesis of Functionalized Indolines and Dihydrobenzofurans by Iron and Copper Catalyzed Aryl C–N and C–O Bond Formation. (2018, December 6). ACS Publications. Retrieved March 26, 2026, from [Link]

-

Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. (n.d.). Indian Academy of Sciences. Retrieved March 26, 2026, from [Link]

-

CAS No : 107650-22-6 | Product Name : Methyl 6-Bromoindole-4-carboxylate. (n.d.). Pharmaffiliates. Retrieved March 26, 2026, from [Link]

-

How can synthesis 4-bromo indole and 4-methyl indole? (2023, May 7). ResearchGate. Retrieved March 26, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 26, 2026, from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved March 26, 2026, from [Link]

-

methyl 6-bromo-1H-indole-4-carboxylate | C10H8BrNO2 | CID 13770009. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

-

Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. (2023, April 19). PMC. Retrieved March 26, 2026, from [Link]

-

6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. (2025, January 17). MDPI. Retrieved March 26, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azidoindolines—From Synthesis to Application: A Review [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Application Note: Mild and Efficient Ester Hydrolysis of Methyl 4-bromoindoline-6-carboxylate

Executive Summary & Chemical Context

Methyl 4-bromoindoline-6-carboxylate is a highly versatile building block in medicinal chemistry and drug development. It features a reduced indole (indoline) core, an aryl bromide handle primed for cross-coupling, and a methyl ester for downstream functionalization. Converting this methyl ester to its corresponding carboxylic acid requires a highly selective hydrolysis protocol.

The primary challenge lies in the sensitivity of the indoline nitrogen. Indolines are electron-rich and susceptible to oxidation (aromatization) back to the indole state if exposed to harsh basic conditions, elevated temperatures, or atmospheric oxygen. Furthermore, the aryl bromide must remain intact, avoiding unwanted nucleophilic aromatic substitution. This application note details a self-validating, mild saponification protocol designed to achieve quantitative conversion while preserving the structural integrity of the indoline core.

Mechanistic Causality & Reagent Selection

Why Lithium Hydroxide (LiOH)? Standard saponification using sodium hydroxide (NaOH) or potassium hydroxide (KOH) often requires elevated temperatures, which can inadvertently promote the oxidation of the indoline core[1]. Lithium hydroxide (LiOH) is the base of choice for complex or sensitive substrates[2]. The causality behind this choice is rooted in the lithium cation's behavior as a mild Lewis acid. Li+ coordinates to the carbonyl oxygen of the methyl ester, enhancing the electrophilicity of the carbonyl carbon. This allows the hydroxide nucleophile to attack efficiently at ambient temperatures, bypassing the need for thermal energy that could trigger side reactions.

Solvent System Causality: A ternary mixture of THF/MeOH/H2O (typically 3:1:1) is optimal for this transformation[2].

-

THF (Tetrahydrofuran): Solubilizes the hydrophobic 4-bromoindoline core.

-

H₂O (Water): Dissolves the inorganic LiOH and acts as the source of the hydroxide nucleophile.

-

MeOH (Methanol): Acts as a critical phase-transfer bridge, ensuring a homogeneous monophasic reaction mixture. Without MeOH, the reaction would occur at the biphasic interface, leading to erratic reaction kinetics and prolonged reaction times.

Reaction Workflow & Logical Relationships

Caption: Workflow for the mild LiOH-mediated saponification of indoline methyl esters.

Quantitative Data: Hydrolysis Method Comparison

| Method | Reagents | Solvent System | Temp (°C) | Time (h) | Typical Yield | Mechanistic Notes / Causality |

| Mild Basic (Recommended) | LiOH·H₂O (3-5 eq) | THF/MeOH/H₂O (3:1:1) | 20–25 | 2–14 | >90% | Highly selective; Lewis acidic Li+ accelerates reaction at RT; preserves indoline[2]. |

| Strong Basic | NaOH or KOH (5 eq) | MeOH/H₂O (1:1) | 60–80 | 1–4 | 70–85% | Risk of indoline oxidation to indole due to required thermal activation. |

| Anhydrous / Mild | Me₃SnOH (3 eq) | 1,2-Dichloroethane | 80 | 12–24 | 80–90% | Useful if substrate is highly water-sensitive; generates toxic tin byproducts[3]. |

| Acidic | 4M HCl | Dioxane/H₂O | 100 | 12–24 | <50% | Protonates indoline nitrogen; complicates extraction due to zwitterion formation. |

Experimental Protocols

Protocol A: Mild Saponification via LiOH (Primary Recommendation)

This protocol is designed as a self-validating system to ensure high yields while preventing indoline oxidation.

-

Preparation: In a clean, dry round-bottom flask, dissolve Methyl 4-bromoindoline-6-carboxylate (1.0 equiv) in a 3:1:1 mixture of THF, MeOH, and deionized H₂O (approx. 0.1 M concentration relative to the substrate).

-

Base Addition: Cool the mixture to 0 °C using an ice bath. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 to 5.0 equiv) in one portion.

-

Reaction: Remove the ice bath, allow the mixture to warm to 25 °C, and stir vigorously.

-

Self-Validation Cue: The reaction mixture should remain a clear, pale solution. Darkening or yellowing is a visual cue indicating unwanted indoline oxidation. If this occurs, degassing the solvents with Argon prior to the reaction is recommended.

-

-

Quenching: Once complete (typically 2–4 hours), cool the mixture back to 0 °C. Carefully acidify the mixture to pH 3–4 using dropwise addition of 1M HCl.

-

Causality Warning: The indoline nitrogen is a secondary amine. Over-acidification (pH < 2) will protonate the indoline nitrogen, forming a highly water-soluble zwitterionic salt that will trap your product in the aqueous layer. pH 3–4 ensures the carboxylic acid is protonated (neutral) while the indoline remains largely unprotonated.

-

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 4-bromoindoline-6-carboxylic acid.

Protocol B: Non-Aqueous Hydrolysis via Trimethyltin Hydroxide (Alternative)

For workflows where the downstream product is highly water-sensitive, an anhydrous approach can be employed[3].

-

Preparation: Dissolve the ester in 1,2-dichloroethane (DCE).

-

Reaction: Add Trimethyltin Hydroxide (Me₃SnOH, 3.0 equiv) and heat to 80 °C. Me₃SnOH is highly selective for methyl esters and operates under completely non-aqueous conditions, avoiding the formation of a carboxylate salt intermediate that requires aqueous acidic workup.

-

Workup: Concentrate the reaction mixture directly under reduced pressure and purify via silica gel chromatography to remove tin byproducts.

Analytical Validation

To ensure the integrity of the self-validating protocol, utilize the following analytical benchmarks:

-

LC-MS Monitoring: The starting methyl ester exhibits a characteristic isotope pattern with an [M+H]⁺ peak at m/z 256.3 / 258.3[4]. Successful hydrolysis is confirmed by the complete disappearance of this peak and the emergence of the carboxylic acid [M+H]⁺ peak at m/z 242.3 / 244.3.

-

¹H NMR (DMSO-d₆) Cues: The most definitive signal of success is the disappearance of the sharp methyl ester singlet at ~3.80 ppm[4]. Crucially, the indoline backbone signals—specifically the characteristic triplets of the saturated C2 and C3 protons at ~3.54 ppm and ~2.97 ppm—must remain intact[4]. If these shift to aromatic doublets, it indicates that the indoline has undesirably oxidized to an indole.

References[1] Palladium-Catalyzed Asymmetric Dearomative Carbonylation of Indoles. ACS Publications.

Sources

Application Note: Palladium-Catalyzed Amination of Methyl 4-bromoindoline-6-carboxylate

Executive Summary

The functionalization of indoline scaffolds is a cornerstone of modern medicinal chemistry and drug development. Specifically, methyl 4-bromoindoline-6-carboxylate represents a highly privileged, yet chemically complex, building block. Achieving high-yielding C–N bond formation at the C4 position via palladium-catalyzed cross-coupling requires navigating strict chemoselectivity constraints. This application note details a self-validating, three-step synthetic system—encompassing N-protection, Buchwald-Hartwig amination, and deprotection—designed to overcome competitive nucleophilicity and prevent catalyst poisoning.

Mechanistic Insights & Causality

The Chemoselectivity Challenge (N1-H vs. Exogenous Amine)

Methyl 4-bromoindoline-6-carboxylate contains a secondary amine at the N1 position. With a pKa of approximately 16, this indoline nitrogen is highly nucleophilic. If left unprotected during a Buchwald-Hartwig coupling, the N1-H will outcompete the exogenous amine, leading to undesired oligomerization or the formation of stable, catalytically dormant palladium amido complexes. Therefore, reversible protection of the N1 position (e.g., using a tert-butyloxycarbonyl or Boc group) is a strict prerequisite to ensure chemoselective amination at the C4-bromide.

Catalyst and Ligand Selection: RuPhos vs. BrettPhos

The Buchwald-Hartwig amination is the preferred method for constructing C-N bonds in unactivated substrates, replacing harsher traditional methods (Link)[1]. For the amination of the protected aryl bromide, the choice of phosphine ligand dictates the success of the reaction. Dialkylbiaryl monophosphine ligands are the gold standard. When coupling with secondary amines (e.g., morpholine, piperidine), RuPhos is preferred. Theoretical calculations have demonstrated that for RuPhos-catalyzed systems, reductive elimination is the rate-limiting step; the specific steric bulk of RuPhos effectively accelerates this elimination (Link)[2]. Conversely, when coupling with primary amines, BrettPhos is superior, as its electronic profile facilitates the oxidative addition step, which becomes rate-limiting for primary amines[2].

Base Selection: Preserving the C6-Methyl Ester

The substrate features a base-sensitive methyl ester at the C6 position. Traditional Buchwald-Hartwig protocols heavily rely on strong bases like sodium tert-butoxide (NaOtBu). However, functional groups like esters are incompatible with strong bases like KOtBu or NaOtBu, which cause rapid saponification or transesterification (Link)[3]. Furthermore, base-mediated decomposition of sensitive heteroarenes can lead to catalyst deactivation, reinforcing the need for optimized base selection (Link)[4]. To preserve the C6-carboxylate, the use of a milder, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) is mandatory.

Experimental Workflow & Catalytic Cycle

Fig 1: Three-step synthetic workflow for the chemoselective amination of the indoline core.

Fig 2: General Buchwald-Hartwig catalytic cycle highlighting the rate-limiting amido complex.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the optimization of the Buchwald-Hartwig amination step using morpholine as the model secondary amine. The data illustrates the critical causality between base selection and ester preservation.

| Entry | Pd Source (4 mol%) | Ligand (8 mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Yield (%) | Ester Hydrolysis (%) |

| 1 | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | 15 | >80 |

| 2 | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 100 | 42 | <5 |

| 3 | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Toluene | 100 | 94 | <5 |

| 4 | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 88 | <5 |

| 5 | Pd₂(dba)₃ | BrettPhos | Cs₂CO₃ | Toluene | 100 | 35* | <5 |

*Note: BrettPhos is structurally optimized for primary amines; its use with secondary amines like morpholine results in diminished yields due to steric clashes during oxidative addition.

Detailed Step-by-Step Protocols

Protocol A: N-Boc Protection of Methyl 4-bromoindoline-6-carboxylate

Objective: Mask the nucleophilic N1-H to prevent catalyst poisoning and homocoupling.

-

Preparation : Charge an oven-dried round-bottom flask with methyl 4-bromoindoline-6-carboxylate (1.0 equiv) and anhydrous dichloromethane (DCM, 0.1 M concentration).

-

Reagent Addition : Add triethylamine (Et₃N, 1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv). Stir for 5 minutes at room temperature.

-

Protection : Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) in portions. Evolution of CO₂ gas will be observed.

-

Reaction : Stir the mixture at room temperature for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 3:1).

-

Workup : Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3 × 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification : Purify via silica gel flash chromatography to yield methyl 1-Boc-4-bromoindoline-6-carboxylate as a stable solid.

Protocol B: Buchwald-Hartwig Amination (Model: Morpholine)

Objective: Chemoselective C–N bond formation at the C4 position while preserving the C6 ester.

-

Catalyst Activation : In an oven-dried Schlenk tube equipped with a magnetic stir bar, add methyl 1-Boc-4-bromoindoline-6-carboxylate (1.0 equiv), Pd₂(dba)₃ (0.02 equiv, corresponding to 4 mol% Pd), RuPhos (0.08 equiv), and finely milled anhydrous Cs₂CO₃ (2.0 equiv).

-

Inert Atmosphere : Seal the Schlenk tube with a septum. Evacuate the tube and backfill with ultra-pure Argon (Repeat for 3 cycles).

-

Solvent & Amine Addition : Via a gas-tight syringe, add anhydrous, degassed Toluene (0.2 M) followed by morpholine (1.5 equiv).

-

Heating : Replace the septum with a Teflon screwcap under positive Argon flow. Seal tightly and submerge the tube in a pre-heated oil bath at 100 °C for 12 hours.

-

Workup : Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts.

-

Purification : Concentrate the filtrate and purify via silica gel chromatography to yield the aminated intermediate .

Protocol C: Deprotection to Yield the Free Indoline

Objective: Removal of the Boc group to yield the final functionalized target.

-

Preparation : Dissolve the aminated intermediate from Protocol B in anhydrous DCM (0.1 M). Cool the flask to 0 °C in an ice bath.

-

Deprotection : Add trifluoroacetic acid (TFA, 20% v/v relative to DCM) dropwise over 10 minutes.

-

Reaction : Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours.

-

Neutralization : Concentrate the mixture under reduced pressure to remove excess TFA. Carefully neutralize the residue by adding saturated aqueous NaHCO₃ until pH ~8 is reached.

-

Isolation : Extract the aqueous mixture with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the final C4-aminated methyl indoline-6-carboxylate .

References

-

Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure . ACS Omega.[Link]

-

Buchwald-Hartwig Amination . Chemistry LibreTexts.[Link]

-

AshPhos Ligand: Facilitating Challenging Aminations in Five- and Six-Membered Heteroaryl Halides Using Cyclic Secondary and Bulky Amines . JACS Au.[Link]

-

Buchwald–Hartwig amination . Wikipedia.[Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

Technical Support Center: Optimizing Solvent Selection for Methyl 4-bromoindoline-6-carboxylate Reactions

Welcome to the technical support center for optimizing reactions with methyl 4-bromoindoline-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in achieving successful synthetic outcomes. Here, we address common challenges and provide in-depth, evidence-based solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing low to no conversion of my starting material. Could the solvent be the issue?

A: Absolutely. Poor solubility of reactants is a primary reason for low conversion.[1] Methyl 4-bromoindoline-6-carboxylate, like many indole derivatives, has limited solubility in non-polar solvents. If your starting material, reagents, or any intermediates are not fully dissolved, the reaction kinetics will be significantly hindered.

Troubleshooting Steps:

-

Solubility Test: Before running the reaction, perform a simple solubility test with your chosen solvent and methyl 4-bromoindoline-6-carboxylate at the intended reaction temperature.

-

Solvent Choice: Consider switching to a more polar aprotic solvent. Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methylpyrrolidinone (NMP) are often effective at dissolving indole derivatives and their salts.[1]

-

Temperature Adjustment: Increasing the reaction temperature can improve solubility and reaction rates. However, be mindful of potential side reactions or degradation at higher temperatures.[1][2]

Q2: My reaction is producing a mixture of N-substituted and C-substituted products. How can I improve the selectivity for N-substitution?

A: Regioselectivity in the alkylation of indoles is a classic challenge influenced by the solvent and base combination. The indoline nitrogen is generally more nucleophilic than the carbon atoms, but C-alkylation can occur, particularly at the C3 position if it is unsubstituted.

Expert Insights:

-

Solvent Polarity: The choice of solvent can significantly influence the N/C selectivity. Increasing the proportion of a polar aprotic solvent like DMF in a mixture with a less polar solvent like tetrahydrofuran (THF) has been shown to favor N-alkylation.[2]

-

Base and Counter-ion: The nature of the base and its corresponding counter-ion plays a crucial role. Strong bases like sodium hydride (NaH) in DMF are commonly used to generate the indolide anion, which is a potent nucleophile.[2] The solvent's ability to solvate the counter-ion can affect the reactivity of the indolide.

Workflow for Optimizing N-Alkylation Selectivity:

Caption: Workflow for optimizing N-alkylation selectivity.

Q3: I am performing a nucleophilic substitution on the bromo- group of methyl 4-bromoindoline-6-carboxylate. How does solvent choice impact SN1 and S_N2 pathways?

A: The solvent plays a pivotal role in determining the mechanism and rate of nucleophilic substitution reactions. The key distinction lies in the solvent's ability to stabilize charged intermediates and transition states.[3][4]

-

Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have a hydrogen atom attached to an electronegative atom, allowing them to form hydrogen bonds.[3][4][5]

-

Effect on S_N1: They strongly stabilize both the carbocation intermediate and the leaving group through hydrogen bonding and ion-dipole interactions, thus favoring the S_N1 pathway.[4][6]

-

Effect on S_N2: They can "cage" the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the S_N2 reaction rate.[6]

-

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile): These solvents have strong dipole moments but lack acidic protons for hydrogen bonding.[5]

-

Effect on S_N1: They are less effective at stabilizing carbocations compared to protic solvents.

-

Effect on S_N2: They are excellent for S_N2 reactions. They can solvate the cation but leave the anion (nucleophile) relatively "free" and highly reactive.[7] This can lead to a significant rate enhancement compared to protic solvents.[6]

-

Data Summary: Solvent Effects on Nucleophilic Substitution

| Solvent Type | S_N1 Reaction Rate | S_N2 Reaction Rate | Rationale |

| Polar Protic | Favored | Hindered | Stabilizes carbocation and leaving group; solvates (cages) the nucleophile.[4][6] |

| Polar Aprotic | Disfavored | Favored | Poorly solvates the nucleophile, increasing its reactivity.[6][7] |

| Non-Polar | Highly Disfavored | Highly Disfavored | Poor solubility of charged reactants and intermediates. |

Q4: For a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck), what are the best practices for solvent selection?

A: Solvent choice in palladium-catalyzed cross-coupling is critical as it influences catalyst stability, activity, and the solubility of all reaction components.[8][9]

Key Considerations:

-

Solubility: Ensure that the bromoindoline substrate, the coupling partner (e.g., boronic acid), the base, and the palladium catalyst/ligand complex are all soluble in the chosen solvent system.

-

Polarity: The polarity of the solvent can affect the rate of different steps in the catalytic cycle. For instance, oxidative addition of aryl triflates is often faster in more polar solvents.[10] Less polar solvents like toluene or 1,4-dioxane are often used with neutral Pd(0) pre-catalysts like Pd(PPh₃)₄, while highly polar solvents may be better suited for ionic pre-catalysts.[8]

-

Aprotic vs. Protic: Aprotic solvents are generally preferred to avoid unwanted side reactions with organometallic intermediates. Common choices include toluene, dioxane, THF, and DMF.

-

Water: In some cases, particularly for Suzuki couplings, the addition of water to the solvent system can be beneficial. Water can help to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and can influence the rate of transmetalation.

Experimental Protocol: General Solvent Screening for a Suzuki Coupling

-

Setup: In parallel reaction vials, add methyl 4-bromoindoline-6-carboxylate, the boronic acid (1.2 eq.), a palladium pre-catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2 eq.).

-

Solvent Addition: To each vial, add a different solvent or solvent mixture (e.g., Toluene, Dioxane, THF, DMF, Toluene/H₂O 9:1, Dioxane/H₂O 9:1).

-

Reaction: Stir the reactions under an inert atmosphere (e.g., nitrogen or argon) at a set temperature (e.g., 80-100 °C).

-

Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).

-

Analysis: Compare the conversion and yield in each solvent system to identify the optimal conditions.

Q5: My reaction workup is difficult due to the use of a high-boiling point polar aprotic solvent like DMF or DMSO. What are some strategies to overcome this?

A: High-boiling polar aprotic solvents are excellent for many reactions but can complicate product isolation.

Troubleshooting Workup:

-

Aqueous Extraction: These solvents are water-miscible.[11] After the reaction is complete, dilute the mixture with a larger volume of water and extract the product with a water-immiscible organic solvent like ethyl acetate or dichloromethane. Multiple extractions may be necessary.

-

Back-extraction: After the initial extraction, wash the combined organic layers with water or brine several times to remove residual high-boiling solvent.

-